3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid
Description
3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a hydroxyl group at the para position of one phenyl ring and a second phenyl group at the β-position of the propenoic acid backbone. Its conjugated double bond and aromatic substituents contribute to unique chemical reactivity, spectroscopic signatures, and biological activity. This compound serves as a scaffold for synthesizing bioactive molecules and heterocyclic derivatives .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXUWNPJYOWVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-09-0 | |
| Record name | 4-Hydroxy-alpha-phenylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid typically involves the condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Saturated acids.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The biological effects of 3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid are primarily attributed to its ability to modulate oxidative stress and inflammation pathways. The hydroxyphenyl group can scavenge reactive oxygen species, thereby reducing oxidative damage. Additionally, the compound can inhibit the activity of pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Positional and Stereoisomeric Variants
- 3-(2/3-Hydroxyphenyl)-2-phenylprop-2-enoic acids: Positional isomers with hydroxyl groups at the ortho or meta positions exhibit distinct electronic properties and hydrogen-bonding capacities. For example, 3-(3-hydroxyphenyl) derivatives show reduced intermolecular hydrogen bonding compared to the para-substituted target compound, affecting solubility and crystallization behavior .
- (E/Z)-Isomerism : The E-configuration (trans) is more thermodynamically stable due to reduced steric hindrance between aromatic rings. Z-isomers are less common and may require specific synthetic conditions .
Saturated vs. Unsaturated Backbones
- 3-(4-Hydroxyphenyl)propanoic acid: The absence of the α,β-unsaturated double bond reduces conjugation, leading to lower UV absorption and altered reactivity (e.g., inability to undergo Michael addition). This saturated analog shows enhanced metabolic stability in pharmaceutical contexts .
- 3-(4-Hydroxyphenyl)acrylic acid (Cinnamic acid derivative): The propenoic acid backbone enables participation in cycloaddition reactions, making it a versatile intermediate in heterocyclic synthesis .
Substituent Modifications on the Aromatic Ring
- Ferulic acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid): The addition of a methoxy group at the meta position increases lipophilicity and antioxidant capacity compared to the target compound. Ferulic acid is widely studied for its role in food preservation and anti-inflammatory effects .
Physicochemical Properties and Spectroscopic Data
Table 1: Comparative Physical Properties
Biological Activity
3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid, also known as p-coumaric acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of p-coumaric acid can be represented as follows:
It features a phenolic hydroxyl group and an unsaturated carbon chain, which contribute to its reactivity and biological properties.
Antioxidant Activity
P-coumaric acid exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is vital in preventing cellular damage. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
Research indicates that p-coumaric acid possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated its ability to reduce inflammation in various cell lines, including macrophages .
Anticancer Potential
P-coumaric acid has been investigated for its anticancer effects. It has shown cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation through various mechanisms, including the modulation of signaling pathways like the MAPK/ERK pathway .
The biological activities of p-coumaric acid are attributed to several mechanisms:
- Antioxidant Mechanism : By donating hydrogen atoms or electrons to free radicals, p-coumaric acid neutralizes reactive oxygen species (ROS).
- Inhibition of Enzymes : The compound inhibits enzymes involved in inflammatory responses, thereby reducing inflammation.
- Induction of Apoptosis : P-coumaric acid triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Antioxidant Activity
A study conducted by evaluated the antioxidant potential of p-coumaric acid using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radical levels, supporting its use as a natural antioxidant.
Investigation of Anti-inflammatory Effects
In another study , p-coumaric acid was administered to lipopolysaccharide (LPS)-induced inflammation models. The treatment resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, demonstrating its efficacy in managing inflammation.
Anticancer Activity Assessment
Research published in examined the effects of p-coumaric acid on human cancer cell lines. The findings revealed that treatment with p-coumaric acid resulted in decreased viability and increased apoptosis in cancer cells compared to control groups.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
